molecular formula C26H25N5O B2594681 Mlkl-IN-2 CAS No. 899759-16-1

Mlkl-IN-2

Cat. No.: B2594681
CAS No.: 899759-16-1
M. Wt: 423.52
InChI Key: CVHOXUUPSXOTPM-UHFFFAOYSA-N
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Description

MLKL-IN-2 is a chemical compound known for its role as an inhibitor of mixed lineage kinase domain-like pseudokinase (MLKL). This compound has shown potential in the study of necroptosis, a form of programmed cell death that is distinct from apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MLKL-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and detailed information is often available in specialized chemical databases or patents. Generally, the synthesis involves:

  • Formation of the core structure through a series of condensation reactions.
  • Introduction of functional groups via substitution reactions.
  • Purification and characterization using techniques such as chromatography and spectroscopy.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

MLKL-IN-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

MLKL-IN-2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: Used as a tool to study the mechanisms of necroptosis and other forms of regulated cell death.

    Biology: Employed in research to understand the role of MLKL in cellular processes and its involvement in diseases.

    Medicine: Investigated for its potential therapeutic applications in treating diseases characterized by excessive cell death, such as cancer and neurodegenerative disorders.

    Industry: Potential use in the development of new drugs targeting necroptosis pathways.

Mechanism of Action

MLKL-IN-2 exerts its effects by inhibiting the activity of mixed lineage kinase domain-like pseudokinase (MLKL). The inhibition of MLKL prevents the formation of the necrosome complex, which is essential for the execution of necroptosis. This inhibition is achieved through the binding of this compound to the pseudokinase domain of MLKL, thereby blocking its interaction with receptor-interacting protein kinases (RIPK1 and RIPK3). The molecular targets and pathways involved include the tumor necrosis factor (TNF) signaling pathway and the receptor-interacting protein kinase pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MLKL-IN-2

This compound is unique in its specific inhibition of mixed lineage kinase domain-like pseudokinase, making it a valuable tool for studying the necroptosis pathway. Unlike other inhibitors that may target multiple kinases, this compound provides a more targeted approach, reducing the likelihood of off-target effects and increasing its potential therapeutic value.

Properties

IUPAC Name

N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O/c1-30-13-15-31(16-14-30)25-12-11-24(28-29-25)21-7-4-8-23(18-21)27-26(32)22-10-9-19-5-2-3-6-20(19)17-22/h2-12,17-18H,13-16H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHOXUUPSXOTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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